

Spectroscopic Profile of (R)-4-Fluorophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-4-Fluorophenylglycine**, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of a complete, unified experimental dataset for this specific enantiomer, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable reference for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-4-Fluorophenylglycine**. It is important to note that where experimental data for the specific (R)-enantiomer was not available, data from closely related compounds or predicted values are provided with clear notation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	Doublet of doublets	2H	Aromatic CH (ortho to F)
~7.15	Doublet of doublets	2H	Aromatic CH (meta to F)
~5.20	Singlet	1H	α -CH
Variable	Broad singlet	3H	$-\text{NH}_3^+$

Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids. The solvent is assumed to be D₂O or DMSO-d₆. The amine protons' chemical shift is highly dependent on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Carboxyl)
~163 (d, ¹ JCF \approx 245 Hz)	C-F
~131 (d, ³ JCF \approx 8 Hz)	Aromatic CH (ortho to F)
~129 (d, ⁴ JCF \approx 3 Hz)	Aromatic C (ipso to amino acid)
~116 (d, ² JCF \approx 22 Hz)	Aromatic CH (meta to F)
~57	α -CH

Note: Predicted values are based on known chemical shifts and fluorine coupling constants for 4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (¹JCF) and smaller multi-bond couplings are characteristic features.

Table 3: FT-IR Spectroscopic Data (Typical for Amino Acids)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad, Strong	O-H stretch (carboxylic acid), N-H stretch (amine)
~1700	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend (amine)
~1510	Strong	Aromatic C=C stretch
~1230	Strong	C-F stretch
~830	Medium	Aromatic C-H out-of-plane bend (para-substituted)

Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the solid state. The presence of the C-F bond introduces a characteristic strong absorption.

Table 4: Mass Spectrometry Data

m/z	Ion
170.0617	[M+H] ⁺ (Calculated for C ₈ H ₉ FNO ₂)
169.0539	[M] ⁺ (Calculated for C ₈ H ₈ FNO ₂)
124.0508	[M-COOH] ⁺

Note: The molecular formula of **(R)-4-Fluorophenylglycine** is C₈H₈FNO₂ and its molecular weight is 169.15 g/mol [\[1\]](#) The mass spectrometry data would typically show the protonated molecule [M+H]⁺ in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-4-Fluorophenylglycine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid). For protein NMR, concentrations of 0.1-3 mM are often used.[\[2\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[\[3\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.[\[3\]](#)

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

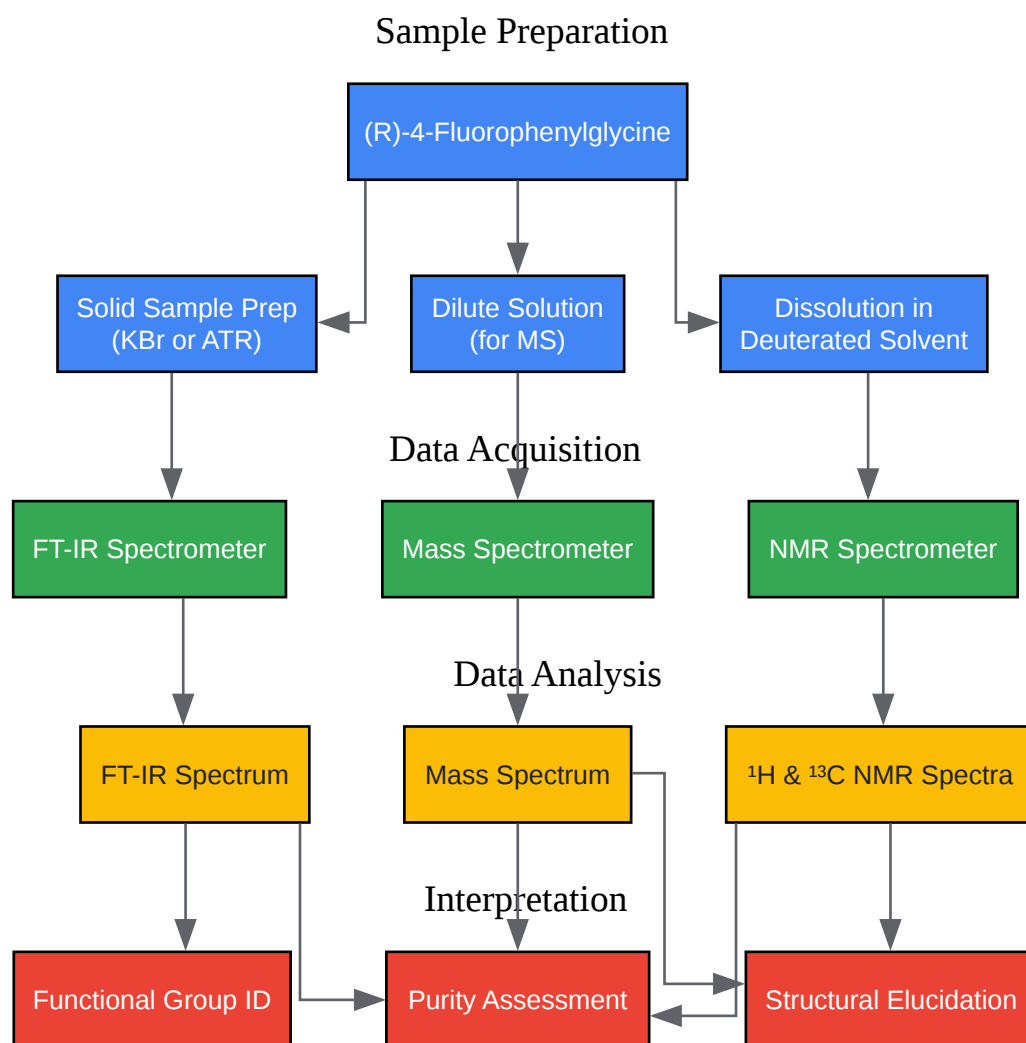
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **(R)-4-Fluorophenylglycine** in a suitable solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid chromatography may be necessary.
- Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for amino acids.
- Data Acquisition:
 - Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion (e.g., $[\text{M}+\text{H}]^+$).
 - Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and fragmented to produce a product ion spectrum.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

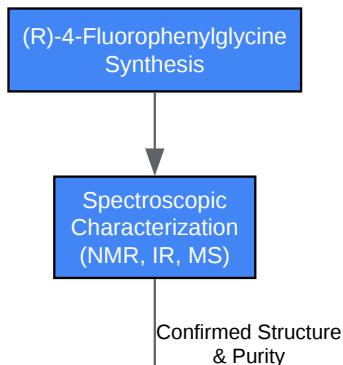
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for its application in drug development.



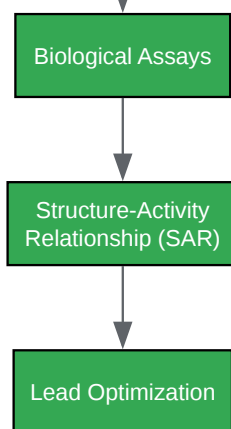
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Caption: General workflow for the spectroscopic analysis of **(R)-4-Fluorophenylglycine**.

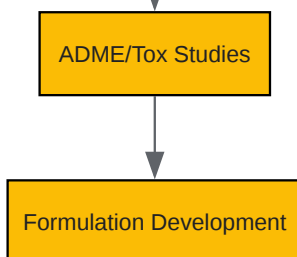
Discovery & Synthesis



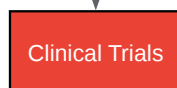
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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Fluorophenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152275#r-4-fluorophenylglycine-spectroscopic-data-nmr-ir-ms]

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